Annosquamosin B
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Overview
Description
Annosquamosin B is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Annosquamosin B typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.
Functional Group Transformations: Introduction of hydroxyl and methyl groups through various functional group transformations.
Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as chromatography and crystallization to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Annosquamosin B undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Replacement of hydroxyl groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (DCM) and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Scientific Research Applications
Annosquamosin B has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Annosquamosin B involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, its tetracyclic structure may enable it to fit into specific binding sites, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
Annosquamosin B: Unique due to its specific stereochemistry and functional groups.
Other Tetracyclic Compounds: Such as tetracyclines and steroids, which share a similar core structure but differ in functional groups and biological activity.
Properties
CAS No. |
177742-56-2 |
---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(4S,5R,9S,10R,13R,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol |
InChI |
InChI=1S/C19H32O3/c1-16-7-3-8-17(2,21)14(16)6-9-18-10-13(4-5-15(16)18)19(22,11-18)12-20/h13-15,20-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18?,19-/m1/s1 |
InChI Key |
NICDFCNOCPZHTJ-KEBKBFKPSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)O |
SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O |
Synonyms |
19-nor-ent-kaurane-4alpha,16beta,17-triol annosquamosin B |
Origin of Product |
United States |
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